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Compound of Interest

Compound Name: 1,4-Benzodioxane-6-boronic acid

Cat. No.: B069397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4-Benzodioxane-6-boronic acid is a versatile organoboron compound widely

utilized in synthetic organic chemistry. Its significance lies primarily in its role as a key building

block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

reaction, to form carbon-carbon bonds. This enables the synthesis of complex biaryl structures,

which are prevalent in medicinally active compounds and functional materials. This guide

provides a comprehensive overview of its chemical properties, spectroscopic characteristics,

and a detailed experimental protocol for its application in Suzuki-Miyaura coupling.

Core Chemical and Physical Properties
1,4-Benzodioxane-6-boronic acid is a white to off-white crystalline powder under standard

conditions.[1][2] It is soluble in solvents like methanol and should be stored in a dry, dark

environment at room temperature to prevent degradation.[1][3] The compound may contain

varying amounts of its anhydride form.

Table 1: Physicochemical Properties of 1,4-Benzodioxane-6-boronic acid
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Property Value Source(s)

Molecular Formula C₈H₉BO₄ [3][4][5]

Molecular Weight 179.97 g/mol [2][3][5]

CAS Number 164014-95-3 [2][3][4]

Appearance White to off-white powder [1][2]

Melting Point 187 - 189 °C [1][3]

Boiling Point (Predicted) 361.0 ± 52.0 °C [3]

Density (Predicted) 1.35 ± 0.1 g/cm³ [3]

pKa (Predicted) 8.52 ± 0.20 [3]

Solubility Soluble in Methanol [3]

SMILES OB(O)c1ccc2OCCOc2c1 [2][6]

InChI Key
SQDUGGGBJXULJR-

UHFFFAOYSA-N
[4][6]

Spectroscopic Characterization
While a definitive, published spectrum for this specific molecule is not readily available, its

characteristic spectral features can be predicted based on its structure and data from closely

related 1,4-benzodioxane analogs.[4]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and

aliphatic protons. The two methylene groups (-O-CH₂-CH₂-O-) on the dioxane ring would

likely appear as a multiplet or two distinct signals around 4.2-4.3 ppm.[4] The protons on the

benzene ring would appear further downfield in the aromatic region (typically 6.8-7.5 ppm).

The acidic protons of the boronic acid group (-B(OH)₂) would appear as a broad singlet, and

its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum would show signals corresponding to the two unique

methylene carbons of the dioxane ring and the six aromatic carbons. The carbon atom

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.scirp.org/journal/paperinformation?paperid=120029
https://www.researchgate.net/publication/40684297_A_boronic_acid_chalcone_analog_of_combrestatin_A-4_as_a_potent_anti-proliferation_agent
https://www.mdpi.com/1420-3049/29/10/2200
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.researchgate.net/publication/40684297_A_boronic_acid_chalcone_analog_of_combrestatin_A-4_as_a_potent_anti-proliferation_agent
https://www.mdpi.com/1420-3049/29/10/2200
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.scirp.org/journal/paperinformation?paperid=120029
https://pubmed.ncbi.nlm.nih.gov/26845138/
https://www.mdpi.com/1420-3049/29/10/2200
https://pubmed.ncbi.nlm.nih.gov/26845138/
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.mdpi.com/1420-3049/29/10/2200
https://digitalcommons.odu.edu/cgi/viewcontent.cgi?article=1004&context=biomedical_pubs
https://www.scirp.org/journal/paperinformation?paperid=120029
https://digitalcommons.odu.edu/cgi/viewcontent.cgi?article=1004&context=biomedical_pubs
https://www.scirp.org/journal/paperinformation?paperid=120029
https://www.scirp.org/journal/paperinformation?paperid=120029
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


directly attached to the boron atom would likely show a broader signal due to quadrupolar

relaxation.

FTIR Spectroscopy: The infrared spectrum would be characterized by a broad absorption

band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic

acid group. Strong bands associated with B-O stretching would be expected around 1350

cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would appear around

3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Characteristic C-O ether stretches from

the dioxane ring would be visible in the 1000-1300 cm⁻¹ region.[4]

Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 1,4-benzodioxane-6-boronic acid is as a nucleophilic partner in the

Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a cornerstone of modern organic

synthesis, allowing for the formation of a C-C bond between the boronic acid's aryl group and

an aryl or vinyl halide/triflate.[8][9] This methodology is particularly valuable in drug discovery

for synthesizing analogs of natural products like Combretastatin A-4, which exhibit potent

anticancer properties.[1][10]

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the

electrophile (e.g., an aryl bromide).[9]

Transmetalation: The organic group from the activated boronic acid is transferred to the

palladium(II) center, displacing the halide. This step requires a base to activate the boronic

acid.[8][9]

Reductive Elimination: The two organic fragments on the palladium center couple, forming

the new biaryl product and regenerating the active palladium(0) catalyst.[9]

Below is a visualization of a typical experimental workflow for this reaction.
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Reactant Preparation

Workup & Purification

1,4-Benzodioxane-
6-boronic acid (1.2 equiv)

Reaction Vessel
(Round-bottom flask)

Aryl Halide (1.0 equiv) Base (e.g., K₂CO₃, 2.0 equiv) Solvent (e.g., Dioxane/H₂O)

Degas Mixture
(Argon sparging, 15 min)

Combine

Palladium Catalyst
(e.g., PdCl₂(dppf), 0.05 equiv)

Add under Inert Atm.

Heat Reaction
(e.g., 85-100 °C, overnight)

Cool to RT & Quench

Liquid-Liquid Extraction
(e.g., EtOAc/H₂O)

Purification
(Silica Gel Chromatography)

Final Biaryl Product

Click to download full resolution via product page

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocols
The following is a representative, general-purpose protocol for the Suzuki-Miyaura coupling of

1,4-benzodioxane-6-boronic acid with an aryl bromide. Researchers should optimize

conditions for their specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

1,4-Benzodioxane-6-boronic acid (1.2 equivalents)

Aryl bromide (1.0 equivalent)

Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

(PdCl₂(dppf)) (5 mol%)

Base, e.g., anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-

3.0 equivalents)

Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Round-bottom flask or pressure vessel suitable for heating

Magnetic stir bar

Condenser and inert gas line (Argon or Nitrogen)

Procedure:

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the

aryl bromide (1.0 equiv.), 1,4-benzodioxane-6-boronic acid (1.2 equiv.), and the base (2.0

equiv.).

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas

(e.g., Argon) three times to ensure an oxygen-free environment.

Solvent Addition: Add the anhydrous dioxane and water solvent mixture via syringe.
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Degassing: Sparge the resulting mixture with a gentle stream of Argon for 10-15 minutes to

remove any dissolved oxygen.

Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst to the

stirring mixture.

Reaction: Attach a condenser, and heat the reaction mixture to 85-100 °C with vigorous

stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-

24 hours.

Work-up:

Once the starting material is consumed, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer two more times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

biaryl product.

Safety and Handling
1,4-Benzodioxane-6-boronic acid is an irritant.[4][6]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[6]

Precautionary Measures:

Use only in a well-ventilated area, preferably a fume hood.[10]
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[6][10]

Avoid breathing dust.[10]

Wash hands thoroughly after handling.[10]

In case of contact with eyes, rinse cautiously with water for several minutes.[1]

In case of skin contact, wash with plenty of soap and water.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

chemical.[1][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. organic-synthesis.com [organic-synthesis.com]

4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs
[scirp.org]

5. researchgate.net [researchgate.net]

6. digitalcommons.odu.edu [digitalcommons.odu.edu]

7. m.youtube.com [m.youtube.com]

8. Suzuki Coupling [organic-chemistry.org]

9. chem.libretexts.org [chem.libretexts.org]

10. Synthesis and structure-activity relationship of boronic acid bioisosteres of
combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://digitalcommons.odu.edu/cgi/viewcontent.cgi?article=1004&context=biomedical_pubs
https://pubmed.ncbi.nlm.nih.gov/39546933/
https://pubmed.ncbi.nlm.nih.gov/39546933/
https://pubmed.ncbi.nlm.nih.gov/39546933/
https://pubmed.ncbi.nlm.nih.gov/26845138/
https://pubmed.ncbi.nlm.nih.gov/26845138/
https://pubmed.ncbi.nlm.nih.gov/26845138/
https://pubmed.ncbi.nlm.nih.gov/39546933/
https://www.benchchem.com/product/b069397?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26845138/
https://pubmed.ncbi.nlm.nih.gov/26845138/
https://www.mdpi.com/1420-3049/29/10/2200
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.scirp.org/journal/paperinformation?paperid=120029
https://www.scirp.org/journal/paperinformation?paperid=120029
https://www.researchgate.net/publication/40684297_A_boronic_acid_chalcone_analog_of_combrestatin_A-4_as_a_potent_anti-proliferation_agent
https://digitalcommons.odu.edu/cgi/viewcontent.cgi?article=1004&context=biomedical_pubs
https://m.youtube.com/watch?v=l5LRdwZRT6E
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://pubmed.ncbi.nlm.nih.gov/39546933/
https://pubmed.ncbi.nlm.nih.gov/39546933/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Benzodioxane-6-
boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069397#1-4-benzodioxane-6-boronic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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